molecular formula C11H10N2O2S B13555015 N-(2-methoxy-1,3-benzothiazol-6-yl)prop-2-enamide

N-(2-methoxy-1,3-benzothiazol-6-yl)prop-2-enamide

Cat. No.: B13555015
M. Wt: 234.28 g/mol
InChI Key: BYEJSBJVYDIWAB-UHFFFAOYSA-N
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Description

N-(2-methoxy-1,3-benzothiazol-6-yl)prop-2-enamide is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a methoxy group at the 2-position and a prop-2-enamide group at the 6-position of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-1,3-benzothiazol-6-yl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the condensation of 2-aminothiophenol with methoxyacetyl chloride to form the intermediate 2-methoxybenzothiazole. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-1,3-benzothiazol-6-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce the amine derivative .

Mechanism of Action

The mechanism of action of N-(2-methoxy-1,3-benzothiazol-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication. These actions contribute to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-1,3-benzothiazol-6-yl)prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and prop-2-enamide groups enhances its reactivity and potential for various applications compared to similar compounds .

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

N-(2-methoxy-1,3-benzothiazol-6-yl)prop-2-enamide

InChI

InChI=1S/C11H10N2O2S/c1-3-10(14)12-7-4-5-8-9(6-7)16-11(13-8)15-2/h3-6H,1H2,2H3,(H,12,14)

InChI Key

BYEJSBJVYDIWAB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(S1)C=C(C=C2)NC(=O)C=C

Origin of Product

United States

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